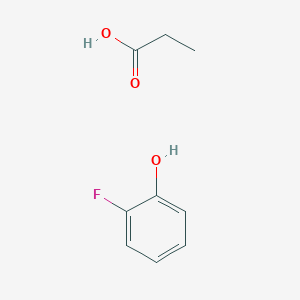![molecular formula C14H10Cl4 B14361466 1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene CAS No. 92119-02-3](/img/structure/B14361466.png)
1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two dichloromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene can be synthesized through the reaction of benzene with dichloromethyl methyl ether in the presence of Lewis acids such as aluminum trichloride, titanium(IV) chloride, or tin(IV) chloride . The reaction typically involves the formation of aromatic chloro ether substitution products, which can then be hydrolyzed to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the dichloromethyl groups can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include less chlorinated benzene derivatives.
Applications De Recherche Scientifique
1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound serves as a building block for the synthesis of certain pharmaceutical agents.
Agrochemicals: It is used in the production of pesticides and herbicides.
Material Science: The compound is utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The dichloromethyl groups enhance the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to achieve desired transformations.
Comparaison Avec Des Composés Similaires
Dichlorodiphenylmethane: Similar in structure but with different substitution patterns.
Benzene,1,1’-(dichloromethylene)bis-: Another compound with dichloromethylene groups attached to benzene rings.
Uniqueness: 1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene is unique due to the specific positioning of the dichloromethyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
92119-02-3 |
|---|---|
Formule moléculaire |
C14H10Cl4 |
Poids moléculaire |
320.0 g/mol |
Nom IUPAC |
1-(dichloromethyl)-2-[dichloro(phenyl)methyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-13(16)11-8-4-5-9-12(11)14(17,18)10-6-2-1-3-7-10/h1-9,13H |
Clé InChI |
BTAIKEPVYDMMML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2C(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)
![1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane](/img/structure/B14361399.png)
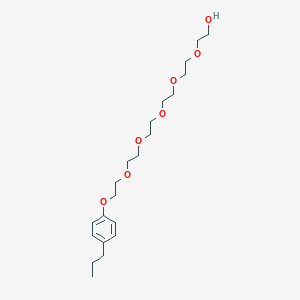
![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
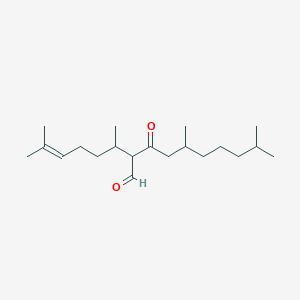
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
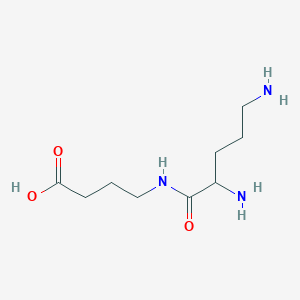
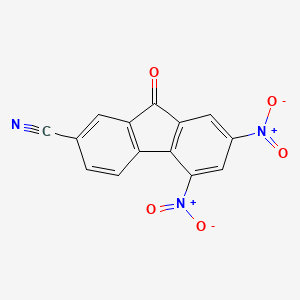
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)

